molecular formula C16H18N2O4S2 B2600481 ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 905680-29-7

ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2600481
CAS No.: 905680-29-7
M. Wt: 366.45
InChI Key: PYQAJBNCMQBRND-MSUUIHNZSA-N
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Description

Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The acetylsulfanyl and acetyl groups can also play a role in its biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, focusing on its antioxidative, anti-inflammatory, and cytoprotective effects.

Chemical Structure and Properties

The compound features a benzothiazole core structure, which is known for its diverse biological activities. The presence of the acetylsulfanyl group and the imino linkage enhances its reactivity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Antioxidative Properties

Recent studies have shown that similar compounds in the benzothiazole family exhibit significant antioxidative effects. For instance, KHG21834, a related compound, demonstrated protective effects against amyloid beta-induced oxidative stress in neuronal cells. It restored glutathione levels and enhanced the activities of key antioxidant enzymes such as catalase and superoxide dismutase .

Key Findings:

  • Protective Mechanism: The compound protects against oxidative damage by modulating signaling pathways involving NF-κB and β-catenin.
  • Cellular Impact: Treatment with KHG21834 significantly reduced reactive oxygen species (ROS) production and protein oxidation in cultured neurons .

Anti-inflammatory Activity

Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines can be crucial in therapeutic applications for neurodegenerative diseases.

Research Insights:

  • Microglial Activation: Studies indicate that KHG21834 reduces microglial activation induced by amyloid beta, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Cytoprotective Effects

The compound's structure suggests potential cytoprotective effects against various stressors. Benzothiazole derivatives are often investigated for their ability to protect cells from apoptosis induced by toxic agents.

Case Study:
In a study involving primary cortical neurons, pretreatment with KHG21834 prevented cell death caused by amyloid beta exposure. This highlights the compound's potential as a neuroprotective agent .

Data Summary

Biological Activity Mechanism Outcome
AntioxidativeModulation of NF-κB and β-catenin pathwaysReduced ROS production, restored GSH levels
Anti-inflammatoryInhibition of microglial activationDecreased pro-inflammatory cytokines
CytoprotectivePrevention of apoptosis in neuronal cellsEnhanced cell survival under stress

Properties

IUPAC Name

ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-22-15(21)8-18-12-6-5-10(2)7-13(12)24-16(18)17-14(20)9-23-11(3)19/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQAJBNCMQBRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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